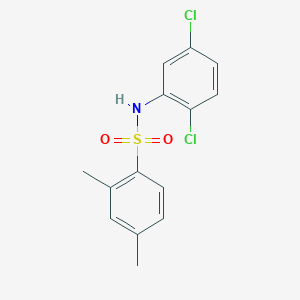![molecular formula C20H18F2N2O4S2 B280814 4-fluoro-N-(4-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}phenyl)-2-methylbenzenesulfonamide](/img/structure/B280814.png)
4-fluoro-N-(4-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}phenyl)-2-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-N-(4-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}phenyl)-2-methylbenzenesulfonamide, also known as FS-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
4-fluoro-N-(4-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}phenyl)-2-methylbenzenesulfonamide exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins involved in cancer cell proliferation, inflammation, and autoimmune diseases. Specifically, this compound has been shown to inhibit the activity of carbonic anhydrase IX, a protein that is overexpressed in many cancer cells and is involved in tumor growth and metastasis. This compound also inhibits the activity of the enzyme dipeptidyl peptidase IV, which is involved in the production of pro-inflammatory cytokines. Additionally, this compound has been shown to inhibit the activity of the protein tyrosine phosphatase 1B, which is involved in insulin signaling and has been implicated in the development of diabetes and obesity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell proliferation, the reduction of inflammation, and the improvement of insulin sensitivity. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism for controlling cancer growth. Additionally, this compound has been shown to reduce the activity of certain immune cells involved in autoimmune diseases, thereby reducing inflammation and tissue damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-fluoro-N-(4-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}phenyl)-2-methylbenzenesulfonamide in lab experiments is its high potency and specificity for its target enzymes and proteins. This allows for more precise and accurate measurements of its effects on cellular and molecular processes. However, one limitation of using this compound in lab experiments is its potential toxicity at high concentrations, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on 4-fluoro-N-(4-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}phenyl)-2-methylbenzenesulfonamide, including the development of new synthetic methods for producing this compound and its analogs, the investigation of its potential therapeutic applications in other diseases, and the exploration of its mechanisms of action at the molecular and cellular levels. Additionally, the development of new drug delivery systems for this compound could improve its bioavailability and reduce its potential toxicity. Overall, continued research on this compound has the potential to lead to the development of new and effective therapies for cancer, inflammation, and autoimmune diseases.
Méthodes De Synthèse
The synthesis of 4-fluoro-N-(4-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}phenyl)-2-methylbenzenesulfonamide involves several steps, including the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with 4-aminobenzenesulfonamide and subsequent reaction with 4-fluoro-2-methylphenylamine. The final product is obtained after purification and characterization using various analytical techniques.
Applications De Recherche Scientifique
4-fluoro-N-(4-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}phenyl)-2-methylbenzenesulfonamide has been studied extensively for its potential therapeutic applications in treating cancer, inflammation, and autoimmune diseases. Several studies have reported the anticancer activity of this compound against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been investigated for its potential use in treating autoimmune diseases such as rheumatoid arthritis.
Propriétés
Formule moléculaire |
C20H18F2N2O4S2 |
|---|---|
Poids moléculaire |
452.5 g/mol |
Nom IUPAC |
4-fluoro-N-[4-[(4-fluoro-2-methylphenyl)sulfonylamino]phenyl]-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C20H18F2N2O4S2/c1-13-11-15(21)3-9-19(13)29(25,26)23-17-5-7-18(8-6-17)24-30(27,28)20-10-4-16(22)12-14(20)2/h3-12,23-24H,1-2H3 |
Clé InChI |
FHOBWPZYHXMXCR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)C |
SMILES canonique |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[(4-Ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B280731.png)

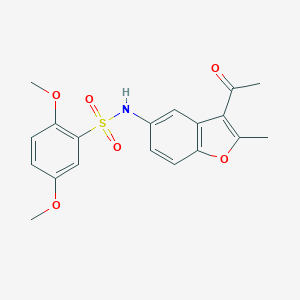

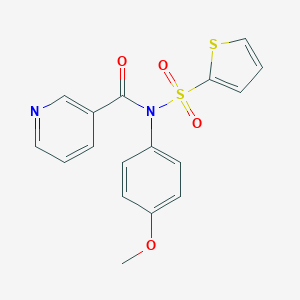
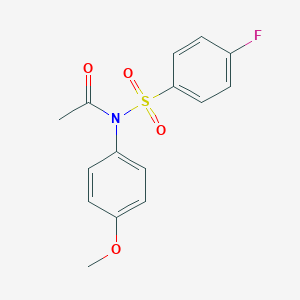
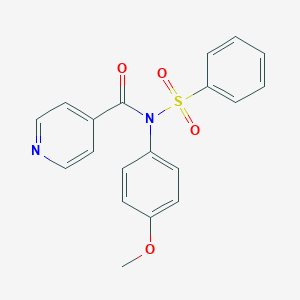
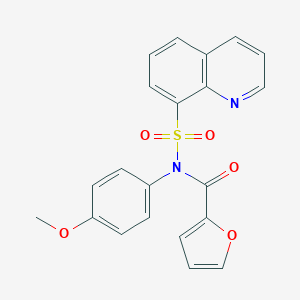
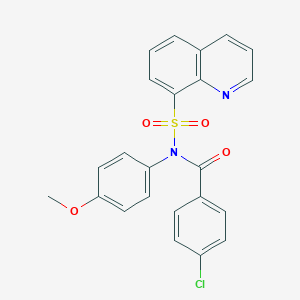
![N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280748.png)
![4-{Acetyl[(4-fluoro-2-methylphenyl)sulfonyl]amino}phenyl acetate](/img/structure/B280749.png)

![4-ethoxy-N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B280753.png)
